molecular formula C16H16S2 B14008933 cis-1,2-Bis-benzylthioethylene

cis-1,2-Bis-benzylthioethylene

Cat. No.: B14008933
M. Wt: 272.4 g/mol
InChI Key: RZVCNFNSLCXUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2-Bis-benzylthioethylene: is an organic compound characterized by the presence of two benzylthio groups attached to a cis-configured ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Bis-benzylthioethylene typically involves the reaction of dibenzyl disulfide with vinylidene chloride. This reaction is carried out under specific conditions to ensure the formation of the cis isomer. The process involves the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Bis-benzylthioethylene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

    Substitution: The benzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the benzylthio groups.

Scientific Research Applications

cis-1,2-Bis-benzylthioethylene has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-1,2-Bis-benzylthioethylene exerts its effects involves interactions with various molecular targets. The benzylthio groups can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

  • cis-1,2-Bis(diphenylphosphino)ethylene
  • cis-1,2-Bis(boryl)alkenes
  • cis-1,2-Bis(diphenylphosphino)ethene

Comparison: cis-1,2-Bis-benzylthioethylene is unique due to the presence of benzylthio groups, which impart distinct chemical properties compared to other similar compounds. For instance, cis-1,2-Bis(diphenylphosphino)ethylene contains diphenylphosphino groups, leading to different reactivity and applications .

Properties

IUPAC Name

2-benzylsulfanylethenylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVCNFNSLCXUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC=CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.